physicochemical properties of 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride
physicochemical properties of 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride
An In-depth Technical Guide: Physicochemical Properties, Synthesis, and Applications of 5-Methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride
Executive Summary
5-Methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining a furan scaffold, a reactive sulfonyl chloride group, and a metabolically robust trifluoromethyl moiety, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its known physicochemical properties, reactivity profile, representative synthesis, and key applications, intended for researchers, chemists, and professionals in drug development. The discussion emphasizes the causality behind its chemical behavior and provides practical insights into its handling and strategic use in chemical synthesis.
Introduction and Strategic Importance
5-Methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride (CAS No. 306935-02-4) is a specialized chemical building block designed for covalent modification of other molecules. Its structure is notable for three key features that define its utility:
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The Furan Ring: A five-membered aromatic heterocycle that serves as a stable, rigid scaffold. Furan rings are common motifs in natural products and pharmaceuticals, often contributing to target binding and overall molecular conformation.
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The Trifluoromethyl (-CF₃) Group: The presence of a -CF₃ group is a well-established strategy in modern medicinal chemistry.[1][2] This strongly electron-withdrawing group can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, it increases lipophilicity, which can improve membrane permeability and cellular uptake, and can modulate pKa and binding interactions with biological targets.[3][4]
-
The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly reactive electrophilic functional group. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[4] This reactivity is the primary reason for the compound's use as a synthetic intermediate.
The convergence of these features makes this reagent a powerful tool for introducing the 5-methyl-2-(trifluoromethyl)furan moiety into lead compounds, enabling chemists to systematically investigate the structure-activity relationship (SAR) of novel therapeutic or agrochemical candidates.[4]
Caption: Molecular structure and key functional components.
Physicochemical and Spectroscopic Profile
While extensive experimental data is not widely published, a profile can be constructed from available data and structural analysis.
Compound Identification
| Property | Value | Reference |
| CAS Number | 306935-02-4 | [4][5][6][7] |
| Molecular Formula | C₆H₄ClF₃O₃S | [4][6][7] |
| Molecular Weight | 248.61 g/mol | [4][6] |
| IUPAC Name | 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride | [7] |
| SMILES | CC1=CC(=C(O1)C(F)(F)F)S(Cl)(=O)=O | [7][8] |
| InChIKey | GSYXWDYWBRICSD-UHFFFAOYSA-N | [7] |
Physical Properties
| Property | Value | Remarks |
| Appearance | Not Publicly Reported | Likely a colorless to yellow liquid or low-melting solid based on similar structures. |
| Melting Point | Not Publicly Reported | |
| Boiling Point | Not Publicly Reported | |
| Solubility | Not Publicly Reported | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). It will react with protic solvents like water, alcohols, and primary/secondary amines.[4][9] |
Predicted Spectroscopic Data
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¹H NMR: The spectrum is expected to be simple, showing a singlet for the methyl protons (CH₃) around 2.0-2.5 ppm and a singlet for the furan ring proton (-CH=) around 6.0-7.0 ppm.
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¹³C NMR: Key signals would include the methyl carbon, the furan ring carbons (four distinct signals), and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
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¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
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IR Spectroscopy: Strong characteristic absorption bands are expected for the sulfonyl group (S=O) stretches, typically appearing in the ranges of 1370-1400 cm⁻¹ (asymmetric) and 1170-1200 cm⁻¹ (symmetric).
Reactivity Profile and Mechanistic Insights
The chemical behavior of 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride is dominated by the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This is further enhanced by the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the trifluoromethyl-substituted furan ring.
The primary reaction is nucleophilic acyl substitution, where a nucleophile (Nu:) attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.
Caption: General mechanism for nucleophilic substitution.
Reaction with Amines (Sulfonamide Formation)
This is one of the most common applications. The reaction with primary or secondary amines proceeds readily, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, to yield thermally and chemically stable sulfonamides.
Protocol Rationale: The use of an inert, aprotic solvent like dichloromethane (DCM) is crucial to prevent reaction with the solvent. The reaction is typically run at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. The base is essential to drive the reaction to completion by scavenging the generated acid.
Reaction with Alcohols (Sulfonate Ester Formation)
Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. This reaction is fundamental for creating derivatives or for converting the hydroxyl group into a good leaving group for subsequent substitution reactions.
Representative Synthesis Protocol
While specific vendor preparations are proprietary, a plausible and logical synthesis route involves the direct chlorosulfonation of the corresponding furan precursor, 5-methyl-2-(trifluoromethyl)furan. This method is a standard industrial process for producing sulfonyl chlorides.
WARNING: This procedure involves highly corrosive and reactive chemicals. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.
Caption: Proposed synthetic workflow via chlorosulfonation.
Step-by-Step Methodology:
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Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-methyl-2-(trifluoromethyl)furan (1.0 eq). Anhydrous dichloromethane (DCM) is added as the solvent.
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Reaction: The flask is cooled to 0 °C in an ice bath. Chlorosulfonic acid (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Maturation: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress can be monitored by TLC or GC-MS.
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Workup: The reaction mixture is carefully and slowly poured into a beaker of crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product if it is a solid.
-
Extraction: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are then washed with cold brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the final product.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile building block for creating diverse chemical libraries for screening.
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Drug Discovery: It is used to synthesize novel sulfonamides, a privileged class of compounds with a wide range of biological activities, including antibacterial (sulfa drugs), diuretic, and anti-inflammatory properties. The trifluoromethyl-furan moiety explores novel chemical space, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.[4]
-
Agrochemicals: The compound is a key intermediate for fungicides and herbicides.[4] The sulfonamide linkage is common in agrochemicals, and the fluorinated furan part can enhance efficacy and environmental stability.
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Enzyme Inhibitors: The sulfonyl group can act as a zinc-binding group or a hydrogen bond acceptor, making it a valuable component in the design of enzyme inhibitors.[4]
Caption: Role in combinatorial library synthesis.
Safety, Handling, and Storage
Due to its high reactivity, strict safety protocols are mandatory when handling this compound.
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Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[5][9] It reacts violently with water and is a lachrymator (causes tears).[9]
-
Handling: Always handle inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5][9] Avoid inhalation of vapors or contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[9] It should be refrigerated at 2-8 °C for long-term stability.[4][9] Store in a designated area for corrosive materials, away from incompatible substances like water, bases, and strong oxidizing agents.[5]
-
Spills: Do not use water to clean up spills, as it will react violently.[9] Use an inert absorbent material, and dispose of it as hazardous waste.
| Hazard Information (GHS) | |
| Signal Word | Danger |
| Hazard Statements | Causes severe skin burns and eye damage. |
| Precautionary Statements | Do not breathe mist/vapors. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection. Immediately call a POISON CENTER or doctor if exposed. |
Conclusion
5-Methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride is a sophisticated and highly reactive chemical intermediate. Its value is derived from the strategic combination of a stable heterocyclic core, a reactivity-enhancing trifluoromethyl group, and a versatile sulfonyl chloride handle. While a lack of published physicochemical data necessitates careful handling and analysis, its potential for accelerating the synthesis of novel, high-value compounds in the pharmaceutical and agrochemical sectors is clear. Understanding its reactivity, synthetic origins, and safety requirements is paramount for its effective and safe utilization in research and development.
References
-
5-Methyl-2-(trifluoromethyl)furan-3-sulphonyl chloride. MySkinRecipes. [Link]
-
5-Methyl-2-(trifluoromethyl)furan-3-sulphonyl chloride. AOPL. [Link]
-
5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-SULFONYL CHLORIDE | CAS 306935-02-4. Molbase. [Link]
-
2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride. Amerigo Scientific. [Link]
-
Trifluoromethylsulfinylchloride | CClF3OS | CID 11008121. PubChem, NIH. [Link]
-
Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry, RSC Publishing. [Link]
-
5-(trifluoromethyl)furan-2-sulfonyl chloride (C5H2ClF3O3S). PubChemLite. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central, NIH. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Trifluoromethanesulfonyl chloride | CClF3O2S | CID 79000. PubChem, NIH. [Link]
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry. [Link]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. [Link]
-
Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methyl-2-(trifluoromethyl)furan-3-sulphonyl chloride [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. 5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-SULFONYL CHLORIDE | CAS 306935-02-4 [matrix-fine-chemicals.com]
- 8. 5-Methyl-2-(trifluoromethyl)-3-furansulfonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. fishersci.com [fishersci.com]
